molecular formula C6H5NO3S B13609909 4-Mercapto-2-nitrophenol

4-Mercapto-2-nitrophenol

Katalognummer: B13609909
Molekulargewicht: 171.18 g/mol
InChI-Schlüssel: IMIANYARSLMAGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Mercapto-2-nitrophenol is an organic compound with the molecular formula C6H5NO3S It is a derivative of phenol, characterized by the presence of a nitro group (-NO2) and a thiol group (-SH) attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-2-nitrophenol typically involves the nitration of 4-mercaptophenol. The reaction is carried out by treating 4-mercaptophenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the 2-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction mixture is typically cooled and acidified to precipitate the product, which is then purified through recrystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Mercapto-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Oxidation: The thiol group can be oxidized to a disulfide bond (-S-S-) using oxidizing agents like hydrogen peroxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or thiol groups are replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Oxidation: Hydrogen peroxide, iodine.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Mercapto-2-nitrophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Mercapto-2-nitrophenol involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

    4-Nitrophenol: Similar structure but lacks the thiol group.

    2-Mercapto-4-nitrophenol: Similar but with different positions of the nitro and thiol groups.

    4-Amino-2-mercaptophenol: A reduction product of 4-Mercapto-2-nitrophenol.

Uniqueness: this compound is unique due to the presence of both nitro and thiol groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo both reduction and oxidation reactions makes it a versatile compound in synthetic chemistry and biological research .

Eigenschaften

Molekularformel

C6H5NO3S

Molekulargewicht

171.18 g/mol

IUPAC-Name

2-nitro-4-sulfanylphenol

InChI

InChI=1S/C6H5NO3S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,8,11H

InChI-Schlüssel

IMIANYARSLMAGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.